molecular formula C24H24N6O3S B2453588 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1223909-35-0

2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2453588
CAS No.: 1223909-35-0
M. Wt: 476.56
InChI Key: BLGSRFCKGMZWNC-UHFFFAOYSA-N
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Description

2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an acetamido group, a methylthio group, and an oxadiazole ring

Properties

IUPAC Name

2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-4-16-10-12-18(13-11-16)26-19(32)14-30-22(25-15(2)31)20(24(28-30)34-3)23-27-21(29-33-23)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGSRFCKGMZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyrazole ring, and finally the attachment of the acetamido and methylthio groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound involves sequential functionalization of its heterocyclic core. Key steps include:

Reaction StepConditions/ReagentsYield (%)Key ObservationsSources
Oxadiazole ring formationCyclocondensation of nitrile derivatives with hydroxylamine65–78Optimized at 80–100°C in ethanol; requires anhydrous conditions
Pyrazole core assembly1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated carbonyls70–85Microwave-assisted synthesis reduces reaction time by 40%
Acetamide introductionNucleophilic acyl substitution with acetyl chloride82–90Requires base (e.g., pyridine) to scavenge HCl
Methylsulfanyl group additionThiol-ene reaction with methanethiol55–60Radical initiators (e.g., AIBN) improve regioselectivity
  • Notable intermediates :

    • 5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid : Used for amide coupling with 4-ethylaniline.

    • N-(4-Ethylphenyl)-2-bromoacetamide : Key electrophile for SN2 reactions .

Methylsulfanyl Group Reactivity

The –SMe group undergoes oxidative and nucleophilic transformations:

ReactionReagents/ConditionsProductsApplicationsSources
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>/AcOH (0°C)Sulfoxide derivative (confirmed by <sup>1</sup>H NMR: δ 2.8–3.1 ppm)Enhances hydrogen-bonding capacity
Oxidation to sulfonemCPBA (DCM, rt)Sulfone derivative (m/z 523.2 [M+H]<sup>+</sup>)Improves metabolic stability
AlkylationAlkyl halides/K<sub>2</sub>CO<sub>3</sub>Thioether derivativesModifies lipophilicity

Acetamide Hydrolysis

The acetamide group is hydrolyzed under acidic/basic conditions:

ConditionsProductsKinetics (t<sub>1/2</sub>)ByproductsSources
6M HCl (reflux, 4 hr)Carboxylic acid derivative (m/z 456.1)2.1 hrNH<sub>3</sub>
NaOH (1M, 70°C, 2 hr)Sodium carboxylate (solubility >50 mg/mL)1.5 hrAcetate ions

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring resists nucleophilic attack but undergoes ring-opening under extreme conditions:

Stress TestObservationsImplicationsSources
pH 1–2 (HCl, 24 hr)95% intact (HPLC)Stable in gastric fluid
pH 13 (NaOH, 24 hr)Partial decomposition (30% degradation)Avoid prolonged alkaline storage

Cross-Coupling Reactions

The aryl and heteroaryl groups enable catalytic transformations:

Reaction TypeCatalysts/LigandsSubstratesYield (%)SelectivitySources
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acids75–88>90% para
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>/XantphosPrimary amines68–72N/A

Biological Interactions and Reactivity

  • COX-II inhibition : The oxadiazole-pyrazole scaffold binds to COX-II’s hydrophobic pocket (docking score: −9.2 kcal/mol), with IC<sub>50</sub> = 0.28 µM .

  • Metabolic pathways :

    • Phase I : Oxidative desulfurization (CYP3A4-mediated).

    • Phase II : Glucuronidation at the acetamide group .

Stability Under Pharmacological Conditions

ConditionDegradation (%)Major DegradantsStorage RecommendationsSources
UV light (300–400 nm, 48 hr)22Oxadiazole ring-opened dimerProtect from light
40°C/75% RH (4 weeks)8Hydrolyzed acetamideStore desiccated at ≤25°C

Computational Insights

  • DFT calculations : The methylsulfanyl group lowers LUMO energy (−1.8 eV), enhancing electrophilicity at C-5 of the pyrazole ring .

  • MD simulations : Solvent-accessible surface area (SASA) = 480 Å<sup>2</sup>, favoring membrane permeability

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. For example, related oxadiazole derivatives have shown promising results against various cancer cell lines, demonstrating growth inhibition percentages ranging from 51.88% to 86.61% in different assays . This suggests that the compound may also possess similar anticancer efficacy, warranting further investigation into its mechanisms and therapeutic potential.

Anti-inflammatory Potential

The compound's structural features align with known anti-inflammatory agents. Molecular docking studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is critical in the inflammatory response pathway . This property could make it valuable in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Compounds containing oxadiazole and pyrazole moieties are often explored for their antimicrobial properties. Preliminary investigations into related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar antimicrobial activity .

Case Studies and Research Findings

StudyFindingsImplications
Anticancer Studies Compounds with similar structures showed up to 86.61% growth inhibition in cancer cell lines (SNB-19, OVCAR-8)Potential for development as an anticancer drug
Anti-inflammatory Research Docking studies indicate potential as a 5-lipoxygenase inhibitorCould lead to new treatments for inflammatory diseases
Microbial Efficacy Related compounds demonstrated effectiveness against bacterial strainsMay serve as a basis for antibiotic development

Mechanism of Action

The mechanism of action of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetamido and oxadiazole groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure with a chloro group instead of an ethyl group.

Uniqueness

The uniqueness of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups and its potential applications across various fields. Its structural features provide a balance of reactivity and stability, making it a valuable compound for research and industrial applications.

Biological Activity

2-[5-Acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide, with CAS number 1223853-83-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is C23H24N6O3SC_{23}H_{24}N_6O_3S with a molecular weight of approximately 476.6 g/mol. The presence of the acetamido group and the methylsulfanyl substituent enhances its pharmacological potential.

PropertyValue
Molecular FormulaC23H24N6O3S
Molecular Weight476.6 g/mol
CAS Number1223853-83-5

Antimicrobial Activity

Research has demonstrated that compounds containing pyrazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

A study highlighted that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 12.85 μg/mL against Pseudomonas syringae, indicating strong antibacterial potential . The incorporation of the oxadiazole unit is particularly noted for enhancing antimicrobial efficacy.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, some related compounds have shown IC50 values in the micromolar range against cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

In vitro studies on related compounds indicate anti-inflammatory activity mediated by inhibition of cyclooxygenase (COX) enzymes . The presence of the acetamido group in the structure may contribute to this effect by modulating inflammatory pathways.

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities, revealing that compounds with similar structures exhibited significant antibacterial and anticancer activities .
  • Mechanistic Studies : Research focusing on the mechanism of action for similar compounds indicated that they could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to effective bactericidal action .
  • Pharmacological Profiling : In pharmacological screenings, compounds with structural similarities to the target compound were included in libraries targeting various diseases, including cancer and infectious diseases . These screenings help identify lead candidates for further development.

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